molecular formula C15H23N5O3 B2536020 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione CAS No. 313646-06-9

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione

Cat. No.: B2536020
CAS No.: 313646-06-9
M. Wt: 321.381
InChI Key: CTTMIPXAJCUCQS-UHFFFAOYSA-N
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Description

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with methyl, morpholine, and pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a morpholine-containing reagent under basic conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products

Scientific Research Applications

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione
  • 3-Methyl-8-morpholin-4-yl-7-nonyl-3,7-dihydro-purine-2,6-dione
  • 7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMIPXAJCUCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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